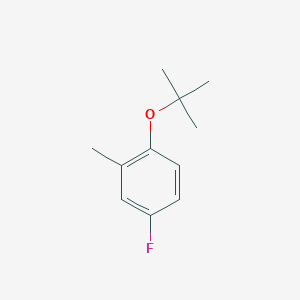
2-(tert-Butoxy)-5-fluorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxy)-5-fluorotoluene is an organic compound that features a tert-butoxy group and a fluorine atom attached to a toluene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-5-fluorotoluene typically involves the introduction of the tert-butoxy group and the fluorine atom onto the toluene ring. One common method is the reaction of 5-fluorotoluene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butoxy group. The reaction conditions often require controlled temperatures and specific solvent systems to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production with better control over reaction parameters, leading to higher yields and reduced by-products .
化学反応の分析
Types of Reactions
2-(tert-Butoxy)-5-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The tert-butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium tert-butoxide or potassium tert-butoxide are often employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the toluene ring.
科学的研究の応用
2-(tert-Butoxy)-5-fluorotoluene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 2-(tert-Butoxy)-5-fluorotoluene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the fluorine atom can affect its electronic properties and stability. These interactions can modulate various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
tert-Butyl bromide: Similar in structure but with a bromine atom instead of fluorine.
Sodium tert-butoxide: A related compound used as a strong base in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Compounds with similar tert-butoxy groups used in peptide synthesis.
Uniqueness
2-(tert-Butoxy)-5-fluorotoluene is unique due to the combination of the tert-butoxy and fluorine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
生物活性
2-(tert-Butoxy)-5-fluorotoluene is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H15F1O1
- Molecular Weight : 188.24 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for this example)
Synthesis
The synthesis of this compound typically involves the alkylation of 5-fluorotoluene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions are optimized to ensure high yields and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of Neuro-2a cancer cells with an IC50 value of approximately 15 µM .
The mechanism by which this compound exerts its effects appears to involve the disruption of cellular signaling pathways associated with cancer cell survival and proliferation. It is hypothesized that the compound may induce apoptosis through the activation of caspase pathways, although further research is needed to elucidate these mechanisms fully.
Case Studies
-
Neuroblastoma Cell Line Study :
- Objective : To evaluate the cytotoxic effects of this compound on Neuro-2a cells.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.
- Results : A dose-dependent decrease in cell viability was observed, confirming the compound's potential as an anticancer agent.
- In Vivo Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 188.24 | 15 | Induction of apoptosis |
| Compound A | 200.30 | 20 | Inhibition of cell cycle |
| Compound B | 195.50 | 25 | Modulation of signaling pathways |
特性
分子式 |
C11H15FO |
|---|---|
分子量 |
182.23 g/mol |
IUPAC名 |
4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3 |
InChIキー |
DLEPECBJLQGVEH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















